Sulfato de hafnio

Descripción general

Descripción

Hafnium sulfate is a chemical compound with the formula Hf(SO₄)₂. It is a sulfate salt of hafnium, a transition metal known for its high melting point and resistance to corrosion. Hafnium sulfate is used in various industrial applications, including textiles, where it imparts fire resistance and impermeability to fabrics .

Aplicaciones Científicas De Investigación

Hafnium sulfate finds applications in various scientific research fields:

Chemistry: Used as a precursor for synthesizing other hafnium compounds and in catalysis research.

Biology and Medicine: While direct applications in biology and medicine are limited, hafnium compounds are being explored for their potential in medical imaging and cancer treatment.

Industry: Utilized in the textile industry for fire-resistant and impermeable fabrics.

Mecanismo De Acción

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

Hafnium sulfate interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by hafnium sulfate primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of hafnium sulfate and their impact on bioavailability.

Result of Action

The primary result of hafnium sulfate’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of hafnium sulfate is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hafnium sulfate can be synthesized through hydrothermal synthesis. This involves reacting hafnium oxide (HfO₂) with sulfuric acid (H₂SO₄) under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{HfO}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Hf(SO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, hafnium sulfate is often produced by heating a mixture of hafnium oxide and concentrated sulfuric acid to the boiling point in a round-bottomed flask with a reflux cooler. This method ensures the complete reaction of hafnium oxide with sulfuric acid, yielding hafnium sulfate .

Análisis De Reacciones Químicas

Types of Reactions: Hafnium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Hafnium sulfate can participate in redox reactions, although specific examples are less documented compared to other hafnium compounds.

Common Reagents and Conditions:

Dehydration: Heating at temperatures up to 850°C.

Oxidation: Typically involves exposure to oxidizing agents under controlled conditions.

Major Products:

Comparación Con Compuestos Similares

- Zirconium sulfate (Zr(SO₄)₂)

- Hafnium selenate (Hf(SeO₄)₂)

- Hafnium tellurate (Hf(TeO₄)₂)

These compounds share similar preparation methods and chemical properties but differ in their specific applications and stability under various conditions .

Propiedades

Número CAS |

15823-43-5 |

|---|---|

Fórmula molecular |

H2HfO4S |

Peso molecular |

276.57 g/mol |

Nombre IUPAC |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

SMILES |

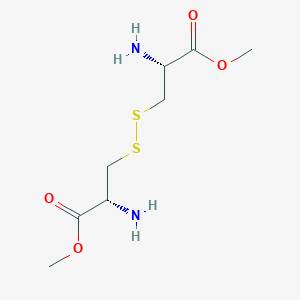

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

SMILES canónico |

OS(=O)(=O)O.[Hf] |

Key on ui other cas no. |

15823-43-5 |

Descripción física |

Liquid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.